4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a phthalazinone core and an oxadiazole ring, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating immune responses and inflammation, making it a key target for anti-inflammatory compounds .
Mode of Action
The compound interacts with its target by blocking the excitation of the NF-κB signaling pathway . This interaction occurs in a concentration-dependent manner , meaning that the degree of inhibition increases with the concentration of the compound.
Biochemical Pathways
By inhibiting the NF-κB signaling pathway, the compound affects the production of various inflammatory factors. Specifically, it has been shown to significantly inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells . These factors are key players in the inflammatory response, so their inhibition can help to reduce inflammation.
Result of Action
The compound’s action results in a reduction of inflammation. In an in vivo experiment, it was shown to reduce secondary foot swelling and the arthritic index in adjuvant-induced arthritis (AIA) rats . It also inhibited the production of TNF-α and IL-1β in serum . Histopathological analysis revealed that the compound alleviated inflammatory cell infiltration and synovial hyperplasia in rats with AIA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by cyclization of a hydrazine derivative with a phthalic anhydride or its derivatives under acidic or basic conditions.
Coupling of the Oxadiazole and Phthalazinone Fragments: The final step involves coupling the oxadiazole ring with the phthalazinone core through a suitable linker, such as a methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield reduced forms of the compound with modified functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar biological activities and applications.
Phthalazinone Derivatives: These compounds share the phthalazinone core structure and have similar chemical properties and reactivity.
Uniqueness
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of the oxadiazole ring and phthalazinone core, which imparts distinct chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets and exhibit a wider range of biological activities compared to other similar compounds .
Properties
IUPAC Name |
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-23-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)25-27(23)15-20-24-22(26-29-20)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZKBRSGMXFWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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